1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C8H10N2O. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a cyclopropyl group at position 1, a methyl group at position 3, and an aldehyde group at position 4.
Preparation Methods
The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at position 4 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrazole ring can interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-Cyclopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with both cyclopropyl and phenyl groups.
3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the cyclopropyl group
Properties
CAS No. |
2158550-87-7 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-7(5-11)4-10(9-6)8-2-3-8/h4-5,8H,2-3H2,1H3 |
InChI Key |
MWLCXTSVJIARPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=O)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.